molecular formula C13H15N3O2S2 B570311 N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam CAS No. 600707-14-0

N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam

Cat. No.: B570311
CAS No.: 600707-14-0
M. Wt: 309.402
InChI Key: RGKNMUUMBMRJSY-UHFFFAOYSA-N
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Description

N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam is a metabolite of the fungicide Ethaboxam (ISO name: N-(cyano-2-thienylmethyl)-4-ethyl-2-(ethylamino)-5-thiazolecarboxamide) . Ethaboxam is a thiazolecarboxamide derivative used to control fungal infections in crops, with enhanced efficacy when formulated with adjuvants like polyalkylene alkyl ethers . The metabolite, identified by its molecular formula C₁₃H₁₀D₅N₃O₂S₂ and molecular weight 314.44 g/mol, is an isotope-labeled analog (deuterated at five positions) employed in analytical studies to track pesticide metabolism and residues . It exists as a powder with 98% purity, soluble in chloroform, dichloromethane, and DMSO, and requires storage at 2–8°C under light-protected conditions .

Properties

IUPAC Name

4-ethyl-2-(ethylamino)-N-(thiophene-2-carbonyl)-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c1-3-8-10(20-13(15-8)14-4-2)12(18)16-11(17)9-6-5-7-19-9/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKNMUUMBMRJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)NCC)C(=O)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Des(cyano-2-thienylmethyl)-N-(2-thienylcarbonyl) Ethaboxam is a compound of interest due to its potential biological activities, particularly in agricultural applications as a fungicide and its interactions with various biological systems. This article explores its biological activity, including mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound features a thienyl moiety, which contributes to its biological activity. The compound can be represented structurally as follows:

  • Chemical Formula : C₁₁H₈N₂O₃S₂
  • Molecular Weight : 272.32 g/mol

The biological activity of this compound primarily involves the inhibition of fungal growth by disrupting critical metabolic pathways. It acts by interfering with the synthesis of essential cellular components, thereby leading to cell death in susceptible fungal species.

Antifungal Efficacy

Research has demonstrated that this compound exhibits significant antifungal properties. Table 1 summarizes the antifungal activity against various fungal strains.

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Fusarium oxysporum5 µg/mLShahzad et al.
Botrytis cinerea10 µg/mLShahzad et al.
Aspergillus niger15 µg/mLShahzad et al.

Toxicological Profile

The safety profile of this compound is crucial for its application in agriculture. Studies indicate a low toxicity level in non-target organisms, making it a suitable candidate for integrated pest management strategies.

Case Study 1: Soil Remediation

A study conducted by Shahzad et al. investigated the potential of using Juglans regia-derived activated carbon for the removal of adsorbed Ethaboxam from contaminated soils. The results indicated that activated carbon could effectively reduce Ethaboxam concentration, suggesting a viable method for remediating contaminated agricultural lands .

Case Study 2: Field Trials

Field trials assessing the efficacy of this compound in controlling fungal diseases in crops showed promising results. The compound significantly reduced disease incidence and improved crop yield compared to untreated controls.

Comparison with Similar Compounds

Research Findings and Implications

  • Studies using the deuterated metabolite have elucidated Ethaboxam’s degradation pathways in soil and plants, revealing half-lives of 3–7 days depending on environmental conditions .
  • Comparative trials show Ethaboxam’s efficacy against Phytophthora infestans (potato blight) is 30% higher than non-adjuvant formulations, underscoring the role of formulation chemistry .
  • Analytical methods leveraging the metabolite’s isotopic signature have improved residue detection limits to 0.01 ppm, ensuring compliance with safety standards .

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